

A Comparative Analysis of Fastness Properties: Disperse Yellow 54 vs. Azo Dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse yellow 54*

Cat. No.: *B3429582*

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for ensuring the stability and longevity of colored materials. This guide provides an objective comparison of the fastness properties of **Disperse Yellow 54**, a quinoline-based dye, and the broad class of azo dyes. The information presented is supported by available experimental data to aid in the selection of colorants for various applications.

Disperse Yellow 54, with the chemical formula C₁₈H₁₁NO₃ and CAS number 12223-85-7, is primarily used for dyeing polyester fibers.^{[1][2]} It is known for its bright yellow hue and good overall fastness properties.^{[3][4]} Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants, offering a wide spectrum of vibrant colors.^[5] However, their performance, particularly their resistance to environmental factors, varies significantly based on their specific chemical structure.^{[5][6]}

Quantitative Comparison of Fastness Properties

The fastness of a dye refers to its ability to retain its color when exposed to various conditions such as light, washing, and heat. These properties are critical for the end-use performance of dyed materials. The following table summarizes the typical fastness properties of **Disperse Yellow 54** compared to the general range observed for azo dyes.

Fastness Property	Disperse Yellow 54	Azo Dyes (General Range)	Test Standard (Typical)
Light Fastness	6-7[2]	1-8 (Highly variable) [6]	ISO 105-B02 (Blue Wool Scale)
Wash Fastness (Polyester)	5[2]	2-5 (Variable)	ISO 105-C06
Wash Fastness (Cotton Staining)	5[2]	2-5 (Variable)	ISO 105-C06
Sublimation Fastness	4-5[2][7]	2-5 (Variable)	ISO 105-P01

Note: Fastness is typically rated on a scale of 1 to 5 for wash and sublimation fastness (with 5 being the best) and 1 to 8 for light fastness (with 8 being the best).[5] The properties of azo dyes are highly dependent on the specific dye molecule.

Discussion of Fastness Properties

Light Fastness: **Disperse Yellow 54** exhibits good to very good light fastness, with a rating of 6-7 on the Blue Wool Scale.[2] The light fastness of azo dyes is intrinsically linked to their chemical structure.[6] The degradation of azo dyes is often a photo-oxidative or photo-reductive process initiated by light absorption, which can lead to the cleavage of the azo bond and a loss of color.[6] While some azo dyes can achieve excellent light fastness, many, particularly certain red reactive dyes, exhibit poor light fastness.[8] The introduction of specific functional groups, such as electron-withdrawing groups, can sometimes improve the light stability of azo dyes.[9]

Wash Fastness: **Disperse Yellow 54** demonstrates excellent wash fastness on polyester, with a rating of 5.[2] The wash fastness of azo dyes is also highly variable. Insoluble azo dyes generally exhibit better wash fastness compared to water-soluble ones which may contain hydrophilic groups.[10][11] The strength of the bond between the dye and the fiber also plays a crucial role.[10]

Sublimation Fastness: Sublimation fastness is particularly important for disperse dyes used on polyester, as dyeing and subsequent treatments often involve high temperatures. **Disperse Yellow 54** has a good sublimation fastness rating of 4-5.[2][7] This property is crucial to prevent

color transfer during processes like ironing or heat setting.[\[12\]](#) The sublimation fastness of azo dyes can vary significantly depending on their molecular size and structure.

Experimental Protocols

The evaluation of color fastness is conducted using standardized experimental protocols to ensure reproducibility and comparability of results. The most widely recognized standards are developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Light Fastness Testing (ISO 105-B02):

- A specimen of the dyed textile is exposed to artificial light under specified conditions.
- Simultaneously, a set of blue wool standards (rated 1-8) is exposed.
- The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool standards.

Wash Fastness Testing (ISO 105-C06):

- A specimen of the dyed textile, in contact with a multi-fiber fabric (containing common fibers like cotton, polyester, etc.), is laundered under specified conditions of temperature, time, and detergent solution.
- After washing and drying, the change in color of the specimen and the degree of staining on the multi-fiber fabric are assessed using a grey scale.

Sublimation Fastness Testing (ISO 105-P01):

- A specimen of the dyed textile is placed between two undyed fabrics.
- The composite specimen is subjected to a specific temperature and pressure for a set duration using a heating device.
- The change in color of the specimen and the degree of staining on the adjacent undyed fabrics are evaluated using a grey scale.

Comparative Logic of Dye Selection

The choice between **Disperse Yellow 54** and an azo dye depends heavily on the specific application, the substrate to be dyed, and the required performance characteristics. The following diagram illustrates the logical relationship in this comparison.

[Click to download full resolution via product page](#)

Caption: Logical workflow for dye selection based on performance.

In conclusion, **Disperse Yellow 54** offers a reliable and high-performance option for dyeing polyester with good to excellent light, wash, and sublimation fastness. While the azo dye class provides a vast and cost-effective color palette, their fastness properties are highly variable and must be carefully evaluated for each specific dye to meet the performance requirements of the intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. China Disperse Yellow 54 Manufacturers, Suppliers, Factory, Wholesale - Products - [Hangzhou Tiankun Chem Co.,Ltd](http://Hangzhou-Tiankun-Chem-Co.,Ltd) [china-dyestuff.com]

- 3. nbino.com [nbino.com]
- 4. Disperse Yellow 54: Best Suppliers & Pricing [accio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. China Disperse Yellow 54 Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
- 8. Factors Affecting The Light Fastness Of Reactive Dyed Fabrics - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 9. ijert.org [ijert.org]
- 10. What is color fastness to washing? - Knowledge - Changshu Sunland Textile Co., Ltd [cssunlandfabric.com]
- 11. unnatisilks.com [unnatisilks.com]
- 12. fyitester.com [fyitester.com]
- To cite this document: BenchChem. [A Comparative Analysis of Fastness Properties: Disperse Yellow 54 vs. Azo Dyes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3429582#fastness-properties-of-disperse-yellow-54-compared-to-azo-dyes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com